molecular formula C19H29N3OS B2763085 3-(dimethylamino)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034240-82-7

3-(dimethylamino)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2763085
CAS No.: 2034240-82-7
M. Wt: 347.52
InChI Key: TWJISPXRLTVYTI-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylamino and tetrahydrothiophenyl groups. Common reagents used in these reactions include amines, acids, and various catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets. Its structure suggests it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery.

Medicine

In medicine, 3-(dimethylamino)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide may be investigated for its therapeutic potential. Benzamides are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)benzamide
  • N-(4-(dimethylamino)butyl)benzamide
  • N-(1-(dimethylamino)propyl)benzamide

Uniqueness

Compared to similar compounds, 3-(dimethylamino)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has a unique combination of functional groups that may confer distinct biological activities. Its tetrahydrothiophenyl group, in particular, may enhance its binding affinity to certain targets, making it a valuable compound for further research.

Properties

IUPAC Name

3-(dimethylamino)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-21(2)17-5-3-4-16(12-17)19(23)20-13-15-6-9-22(10-7-15)18-8-11-24-14-18/h3-5,12,15,18H,6-11,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJISPXRLTVYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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